2H-Pyran, 3-butyl-5,6-dihydro- is a heterocyclic compound characterized by its unique molecular structure and diverse applications in chemistry and biology. It is primarily recognized as 3-butyl-5,6-dihydro-2H-pyran-2-one, with the molecular formula and a molecular weight of approximately . The compound is classified under the category of dihydropyran derivatives, which are notable for their reactivity and utility in organic synthesis.
The synthesis of 3-butyl-5,6-dihydro-2H-pyran-2-one can be achieved through several methods:
In industrial settings, large-scale synthesis often optimizes these methods for yield and purity based on the availability of starting materials.
The molecular structure of 3-butyl-5,6-dihydro-2H-pyran-2-one can be represented by the following structural data:
Property | Data |
---|---|
CAS Number | 138118-29-3 |
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 5-butyl-2,3-dihydropyran-6-one |
InChI | InChI=1S/C9H14O2/c1-2-3-5-8-6-4-7-11-9(8)10/h6H,2-5,7H2,1H3 |
InChI Key | SUOQGDJUJPKVEE-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1=CCCOC1=O |
This structure indicates the presence of a pyran ring with a butyl substituent at the 3-position and a carbonyl group at the 6-position .
3-butyl-5,6-dihydro-2H-pyran-2-one participates in various chemical reactions:
The specific products formed depend on the reaction conditions and reagents used.
The mechanism of action for 3-butyl-5,6-dihydro-2H-pyran-2-one can vary based on its application. In biological contexts, it has shown potential as an inducer of colony-stimulating factors in bone marrow stromal cells. This suggests that it may play a role in hematopoiesis and immune response modulation . The detailed biochemical pathways remain an area for further research.
The physical and chemical properties of 3-butyl-5,6-dihydro-2H-pyran-2-one include:
These properties make it suitable for various organic synthesis applications .
3-butyl-5,6-dihydro-2H-pyran-2-one has numerous scientific applications:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7